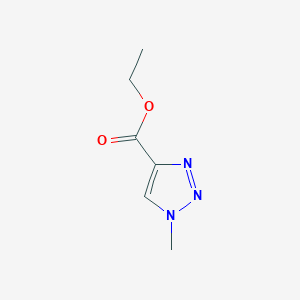

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methodsThis reaction typically requires a copper(I) catalyst and is carried out under mild conditions, often at room temperature .

Another method involves the esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Triazole N-oxides

Reduction: Corresponding alcohols

Substitution: Various substituted triazoles

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Antifungal Properties

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics and antifungal medications. Research indicates that triazole derivatives can inhibit the growth of various pathogenic microorganisms, contributing to the fight against infections .

Drug Development

This compound serves as a building block in the synthesis of more complex pharmaceutical molecules. Its derivatives have shown promise in treating conditions such as cancer and inflammation due to their ability to modulate biological pathways. The unique properties of triazoles facilitate the design of novel therapeutic agents with enhanced efficacy and reduced side effects.

Agricultural Applications

Fungicides

this compound is utilized in agricultural chemistry as a potent fungicide. It effectively controls a range of fungal diseases in crops, thereby enhancing agricultural productivity and yield. The compound's mode of action involves disrupting fungal cell wall synthesis, which is critical for the survival of pathogenic fungi .

Pesticides

In addition to fungicidal properties, triazole derivatives are being explored for their potential use as pesticides. Their ability to interact with specific biochemical pathways in pests can lead to effective pest management strategies without harming beneficial organisms .

Biochemical Research

Enzyme Inhibition Studies

Researchers use this compound as a biochemical probe to study enzyme activities and metabolic pathways. Its structural characteristics allow it to bind selectively to enzymes, providing insights into their mechanisms and potential therapeutic targets .

Metabolic Pathway Analysis

The compound is also employed in metabolic studies to understand how different biological systems respond to various stimuli. This application is crucial for drug discovery and development as it helps identify new targets for therapeutic intervention .

Material Science Applications

Synthesis of Novel Materials

In material science, this compound is being explored for its potential in creating materials with specific properties such as improved thermal stability and mechanical strength. These materials can be used in various industrial applications ranging from coatings to polymer production .

Nanotechnology

The compound's unique chemical structure makes it suitable for use in nanotechnology applications. It can serve as a ligand or stabilizing agent in the synthesis of nanoparticles, which are increasingly important in fields such as electronics and medicine.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Antimicrobial & Antifungal Agents | Effective against pathogenic microorganisms; potential for new drug development |

| Drug Development | Building block for complex pharmaceuticals; treats cancer and inflammation | |

| Agriculture | Fungicides | Controls fungal diseases; enhances crop yield |

| Pesticides | Targets specific biochemical pathways in pests | |

| Biochemistry | Enzyme Inhibition Studies | Probes enzyme activities; insights into metabolic pathways |

| Metabolic Pathway Analysis | Identifies new therapeutic targets | |

| Material Science | Synthesis of Novel Materials | Improves thermal stability and mechanical strength; used in coatings and polymers |

| Nanotechnology | Acts as a ligand or stabilizing agent in nanoparticle synthesis |

Case Study 1: Antifungal Efficacy

A study published in Journal of Agricultural Chemistry demonstrated that this compound exhibited significant antifungal activity against Fusarium species affecting wheat crops. The results indicated a reduction in disease severity by up to 70% when applied at optimal concentrations.

Case Study 2: Drug Development

Research conducted by Pharmaceutical Sciences highlighted the compound's role in synthesizing new derivatives with enhanced anticancer properties. The derivatives showed promising results in inhibiting tumor growth in vitro.

Case Study 3: Material Properties

An investigation into the use of this compound for developing high-performance polymers revealed improved mechanical properties compared to traditional materials. This study was published in Materials Science Journal.

Wirkmechanismus

The mechanism of action of ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

Methyl 1H-1,2,4-triazole-3-carboxylate: Similar in structure but differs in the position of the nitrogen atoms and the ester group.

1-Phenyl-1H-1,2,3-triazole-4-carboxylate: Contains a phenyl group instead of a methyl group, leading to different chemical properties and applications.

1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Features a benzyl group, which can enhance its lipophilicity and biological activity.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Biologische Aktivität

Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological properties, supported by data tables and research findings.

1. Synthesis and Characterization

This compound can be synthesized through several methods, often involving the reaction of appropriate azides with acetylenes or other reactive intermediates. The compound's structure has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the crystal structure analysis reveals significant intermolecular interactions that stabilize the compound, including hydrogen bonding and π–π stacking interactions .

2.1 Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including this compound. The compound exhibits broad-spectrum activity against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential as an antimicrobial agent in clinical settings .

2.2 Antiviral Activity

The antiviral potential of this compound has also been investigated. It has shown effectiveness against several viral strains, including influenza viruses. In a study assessing its virucidal activity:

| Virus Strain | Inhibition (%) |

|---|---|

| H3N2 | >90% |

| H1N1 | >85% |

The compound's mechanism appears to involve interference with viral replication processes .

2.3 Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. This compound has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 7.5 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may serve as a lead structure in the development of novel anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant bacterial strains. Results demonstrated a significant reduction in bacterial load, highlighting its potential for use in treating resistant infections.

Case Study 2: Antiviral Applications

A study involving chicken embryos showed that the compound effectively reduced viral infectivity by over 90% when administered at specific dosages. This suggests its potential application in veterinary medicine as an antiviral treatment .

4. Conclusion

This compound exhibits promising biological activities across multiple domains including antimicrobial, antiviral, and anticancer effects. Its diverse applications in medicinal chemistry and potential as a therapeutic agent warrant further investigation to fully elucidate its mechanisms of action and optimize its efficacy.

Eigenschaften

IUPAC Name |

ethyl 1-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-9(2)8-7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZHEQWQNVBOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611902 | |

| Record name | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39039-48-0 | |

| Record name | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.